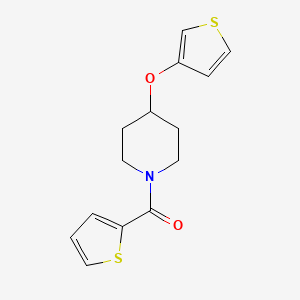

Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds related to Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone have been studied for their potential as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus tissues. This dual action makes them candidates for treating conditions like osteoporosis without the cancer risks associated with estrogen therapy (Palkowitz et al., 1997).

Material Science and Pharmaceuticals

Substituted thiophenes, including compounds structurally related to this compound, are recognized for their wide array of applications in material science and pharmaceuticals. These compounds are known for their antibacterial, antifungal, antioxidant, and antiproliferative properties. Additionally, polymeric thiophenes are utilized in thin-film transistors, organic light-emitting transistors, chemical sensors, and solar cells, highlighting their versatility in material science applications (Nagaraju et al., 2018).

Enzyme Inhibitory Activities

Research has demonstrated that thiophene-based heterocyclic compounds exhibit significant enzyme inhibitory activities against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These activities suggest potential therapeutic applications in treating diseases related to enzyme dysfunction, such as Alzheimer's disease and other neurodegenerative conditions (Cetin et al., 2021).

Anticancer Activity

Compounds structurally similar to this compound have been synthesized and tested for their anticancer activities. These compounds show promising results against various human cancer cell lines, including MCF7 (breast cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), Raji (Burkitt's lymphoma), and HL60 (leukemia) cells. Such studies contribute to the ongoing search for more effective and less toxic cancer treatments (Inceler et al., 2013).

Mechanism of Action

Target of Action

Thiophen-2-yl(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .

Mode of Action

The mode of action of thiophene derivatives can vary depending on the specific compound and its targets. For instance, some thiophene derivatives are known to inhibit tyrosinase, an enzyme involved in the production of melanin . .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, tyrosinase inhibitors like some thiophene derivatives can affect the melanin biosynthesis pathway . .

Result of Action

The result of a compound’s action can be observed at the molecular and cellular levels. For instance, some compounds induce nuclear features such as chromatin fragmentation and condensation . .

Properties

IUPAC Name |

thiophen-2-yl-(4-thiophen-3-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c16-14(13-2-1-8-19-13)15-6-3-11(4-7-15)17-12-5-9-18-10-12/h1-2,5,8-11H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBCZPXYRRDQNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-5-oxohexanoate](/img/structure/B2405442.png)

![3-{7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2405443.png)

![2-{4-[1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(3-methylbutyl)acetamide](/img/structure/B2405449.png)

![Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B2405453.png)

![Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2405456.png)

![N-(2-methoxyphenyl)-2-[(8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2405459.png)

![4-(2-Methoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2405460.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2405462.png)